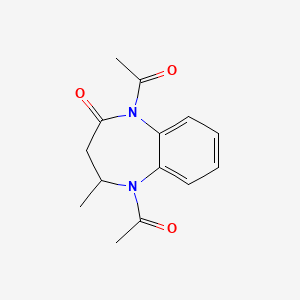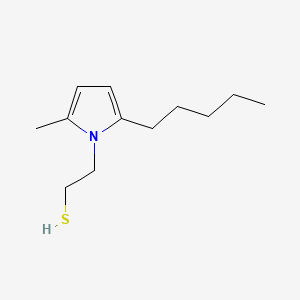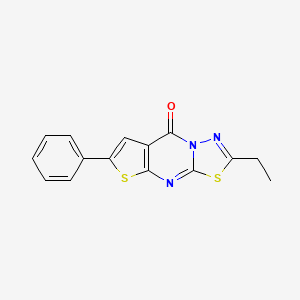
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- es un compuesto heterocíclico que pertenece a la clase de las triazolobenzodiazepinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas. La estructura única de este compuesto, que incluye un anillo de triazol fusionado a un núcleo de benzodiazepina, contribuye a sus propiedades químicas y farmacológicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- típicamente implica la ciclación de precursores apropiados. Un método común involucra la ciclación térmica de N’-(2,3-dihidro-1H-1,5-benzodiazepin-4-il)-3-nitrobenzohidrazidas . La reacción se lleva a cabo en etanol anhidro, y la ciclación se logra mediante el reflujo de la mezcla . Otro método involucra el uso de irradiación de microondas para facilitar la reacción entre enaminonitrilos y benzohidrazidas . Este método es libre de catalizador y ecológico, lo que da como resultado buenos rendimientos del compuesto objetivo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de las rutas de síntesis mencionadas anteriormente. El uso de irradiación de microondas puede ser particularmente ventajoso en un entorno industrial debido a su eficiencia y tiempos de reacción reducidos . Además, la selección de disolventes y condiciones de reacción se puede optimizar para garantizar altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo de benzodiazepina son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de benzodiazepina sustituidos.
Aplicaciones Científicas De Investigación
5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- implica su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que el compuesto se une al receptor del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA y provocando sus efectos ansiolíticos y sedantes . Además, puede interactuar con otros receptores y enzimas, contribuyendo a sus diversas actividades farmacológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3-Nitrofenil)-5,6-dihidro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina
- 5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dietil-1-fenil-
Singularidad
5-Amino-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina, N,N-dimetil-1-fenil- es único debido a su patrón de sustitución específico, que imparte propiedades químicas y farmacológicas distintas. La presencia del grupo N,N-dimetil mejora su lipofilia y puede influir en su afinidad de unión a los objetivos biológicos en comparación con otros compuestos similares .
Propiedades
Número CAS |
133118-22-6 |
|---|---|
Fórmula molecular |
C18H17N5 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-22(2)16-12-17-20-21-18(13-8-4-3-5-9-13)23(17)15-11-7-6-10-14(15)19-16/h3-11H,12H2,1-2H3 |
Clave InChI |
GXNMIPBIXDHBTM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


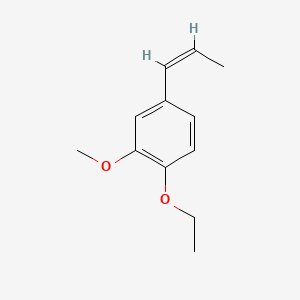

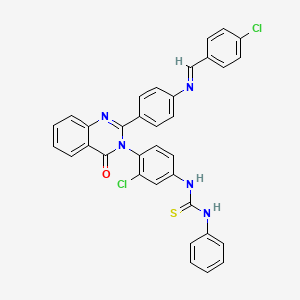
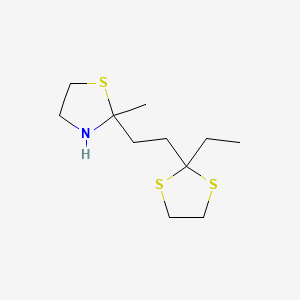
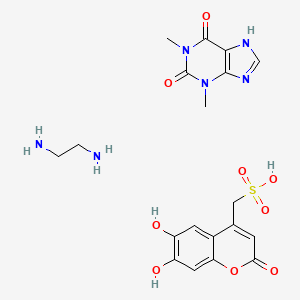
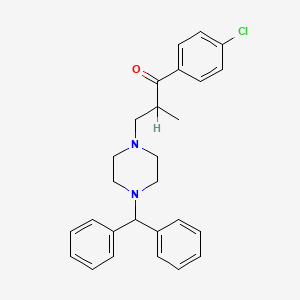
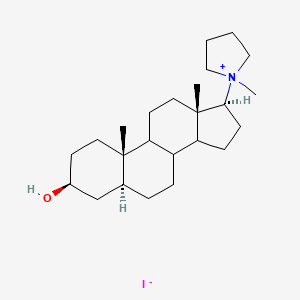



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
